4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one
Description
4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound belonging to the oxazolone family, characterized by a five-membered oxazolone ring fused with a benzylidene group substituted at the para position with a butoxy chain. Oxazolones are typically synthesized via cyclization reactions involving hippuric acid derivatives and aromatic aldehydes under acidic conditions, such as acetic acid/sodium acetate media . These compounds are intermediates in organic synthesis and have applications in medicinal chemistry, materials science, and biochemistry .
The butoxy substituent (C₄H₉O-) at the benzylidene position distinguishes this compound from others in its class. Alkoxy groups like butoxy are electron-donating, influencing electronic properties, solubility, and reactivity. Such modifications can enhance photostability, alter biological activity, or tailor electrochemical behavior .
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(4E)-4-[(4-butoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H19NO3/c1-2-3-13-23-17-11-9-15(10-12-17)14-18-20(22)24-19(21-18)16-7-5-4-6-8-16/h4-12,14H,2-3,13H2,1H3/b18-14+ |
InChI Key |
IVDDQJSSWCHMRB-NBVRZTHBSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-butoxybenzaldehyde with 2-phenyloxazol-5(4H)-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is usually heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for 4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazoles with different functional groups.
Scientific Research Applications
4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Bioactivity: Electron-withdrawing groups (e.g., -Cl, -Br) increase electrophilicity, enhancing reactivity in biological systems. For example, the chloro-substituted derivative exhibits cytotoxic effects . Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) improve photochemical stability and fluorescence, as seen in nanobelts and electrochemical sensors . The ethoxy derivative’s extreme sensitization is attributed to its ability to form stable hapten-protein adducts, a property likely diminished in the butoxy analog due to steric hindrance .
Synthetic Pathways :
- Most derivatives are synthesized via cyclocondensation of hippuric acid with substituted benzaldehydes in acetic acid/sodium acetate . Yields range from 85% to 89% for brominated analogs .
Structural and Functional Trends: Alkoxy chain length correlates with solubility and aggregation behavior. Methoxy derivatives form nanoparticles, while butoxy’s longer chain may enhance lipid membrane permeability . Dimethylamino and fluorinated derivatives show promise in biochemistry and electronics due to their tunable fluorescence and redox properties .
Biological Activity
The compound 4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one is a member of the oxazolone family, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, including anti-cancer properties, antimicrobial effects, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of 4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one is . Its structure features a butoxy group attached to a benzylidene moiety, which is further connected to a phenyloxazolone core. The presence of these functional groups contributes to its biological activities.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇NO₃ |
| Molecular Weight | 283.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that oxazolones, including the compound , exhibit significant anticancer properties. For instance, research has shown that derivatives of oxazolone can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation.
Case Study: Cytotoxic Effects
A study evaluating the cytotoxic effects of similar oxazolone derivatives on human melanoma cells revealed that these compounds can selectively target cancer cells while sparing normal cells. The mechanism involves cell cycle arrest and the induction of apoptosis through intrinsic pathways, highlighting their potential as chemotherapeutic agents .
Antimicrobial Activity
Oxazolones are also noted for their antimicrobial properties. The compound 4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one has been tested against various microbial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The biological activity of 4-(4-Butoxybenzylidene)-2-phenyloxazol-5(4H)-one can be attributed to its ability to interact with cellular targets involved in apoptosis and inflammation. Studies suggest that it may inhibit key signaling pathways such as NF-kB and MAPK, which are crucial for cancer cell survival and proliferation.
Molecular Interactions
Molecular docking studies have provided insights into the binding affinity of this compound with target proteins involved in cancer progression. The interactions include hydrogen bonds and hydrophobic contacts that stabilize the compound within the active sites of these proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
